molecular formula C9H8BrN3O B1405652 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one CAS No. 1429309-35-2

3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one

Cat. No. B1405652
CAS RN: 1429309-35-2
M. Wt: 254.08 g/mol
InChI Key: TWOYDPCOCPDXLF-UHFFFAOYSA-N
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Description

The compound “3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one” is a chemical compound with a complex structure. Unfortunately, there is limited information available specifically for this compound .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is related to other compounds such as “3-(2-Chloro-4-methoxyphenyl)-2-methyl-N-(pentan-3-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine” and "8-(3-pentylamino)-2-methyl-3-(2-chloro-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine" .

Scientific Research Applications

Molecular Structure and Interaction Studies

Research has focused on understanding the molecular structure and interaction patterns of related compounds. For instance, studies on molecules like 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine have shown how these molecules are linked into chains by hydrogen bonds and pi-pi stacking interactions, indicating their potential for creating structured compounds in material science or pharmaceutical formulations (Portilla et al., 2005).

Anticancer and Anti-Inflammatory Agents

Several derivatives of pyrazolopyrimidine compounds have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. For example, compounds like 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been developed and screened for their cytotoxic properties against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Antibacterial and Antimicrobial Activities

Compounds derived from pyrazolopyrimidine structures have also been investigated for their antibacterial and antimicrobial properties. For example, a study on novel polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine showed promising in vitro antibacterial properties, indicating potential applications in developing new antimicrobial agents (Abdel‐Latif et al., 2019).

Synthesis of Novel Compounds

The versatility of the pyrazolopyrimidine structure has been leveraged in the synthesis of a wide variety of compounds with potential pharmaceutical applications. Studies have demonstrated the synthesis pathways leading to novel compounds like pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines, indicating the scaffold's utility in medicinal chemistry (Davoodnia et al., 2008).

properties

IUPAC Name

10-bromo-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c10-6-4-11-13-8(6)12-7-3-1-2-5(7)9(13)14/h4,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOYDPCOCPDXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3C(=CNN3C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one
Reactant of Route 3
Reactant of Route 3
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one
Reactant of Route 4
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one
Reactant of Route 5
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one
Reactant of Route 6
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one

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